N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
N-(4-Bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a pyrrolidine ring and an ether-linked acetamide group.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWXJCJQTJPGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of the quinoline derivative with pyrrolidine under basic conditions.
Amide Formation: The final step involves the coupling of the bromophenyl derivative with the quinoline-pyrrolidine intermediate using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the amide bond or the quinoline ring using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin.
Case Study: Antimycobacterial Activity
A comparative analysis of substituted quinoline derivatives highlighted that compounds structurally related to this compound exhibited notable activity against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated higher efficacy than standard treatments such as isoniazid and pyrazinamide, suggesting potential in treating tuberculosis infections .
2. Anticancer Properties
The compound's anticancer potential has also been explored. Quinoline derivatives are known to inhibit key enzymes involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific pathways related to cell survival and proliferation.
Case Study: Mechanism of Action
Research has indicated that this compound may inhibit the activity of topoisomerases, enzymes critical for DNA replication and transcription in cancer cells. This inhibition leads to DNA damage and subsequently triggers apoptotic pathways .
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the bromophenyl group could enhance binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in FPR Agonism
highlights pyridazin-3(2H)-one derivatives as FPR ligands. Key analogs include:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A mixed FPR1/FPR2 agonist.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent and specific FPR2 agonist .
Key Structural Differences :
Core Heterocycle: The target compound substitutes pyridazinone with a quinoline ring, which increases aromatic surface area and may alter binding kinetics.
Linker Flexibility: The ether linkage in the target compound offers greater conformational flexibility compared to the rigid pyridazinone core.
Pharmacological Implications
- Receptor Specificity: Pyridazinone analogs show mixed or selective FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils. The quinoline-pyrrolidine scaffold in the target compound may modulate selectivity toward other GPCRs or kinases due to its expanded π-system .
- Bioavailability : The pyrrolidine moiety could improve membrane permeability compared to methoxybenzyl groups, which are bulkier and more lipophilic.
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a pyrrolidine group and a bromophenyl substituent. Its molecular formula is , with a molecular weight of approximately 363.25 g/mol. The presence of the bromine atom may influence its biological activity by altering the electronic properties and hydrophobicity of the molecule.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, compounds with similar structures have demonstrated potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The mechanism typically involves the disruption of DNA supercoiling, leading to cell death.
Antifungal Activity
Research has also highlighted antifungal properties in quinoline derivatives. In vitro tests revealed that certain derivatives exhibit significant inhibition against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. One study reported that quinoline derivatives showed selective cytotoxicity towards breast cancer cell lines (MDA-MB-468) and renal cancer cells (A498), indicating their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase and topoisomerases has been observed, which is crucial for bacterial survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
